N-9-芴甲氧羰基-D-苯丙氨酸酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate, commonly referred to as R-9-FMC, is an organochlorine compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. R-9-FMC is a versatile reagent that can be used in a variety of applications, including the synthesis of pharmaceuticals, insecticides, herbicides, and other organic compounds. In addition, R-9-FMC can be used to synthesize a variety of other compounds, including polymers, dyes, and fragrances.

科学研究应用

水凝胶形成

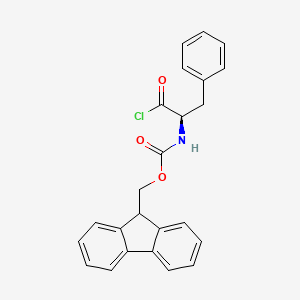

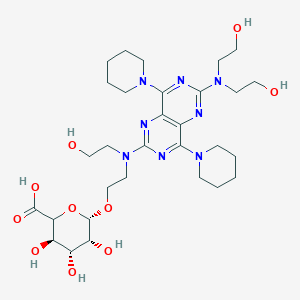

该化合物在形成水凝胶方面起着至关重要的作用,水凝胶是能够保持大量水或生物流体的三维网络 {svg_1}。这些水凝胶由于其生物相容性和模拟细胞外基质的能力,在组织工程和药物递送方面具有潜在的应用。

生物医学应用

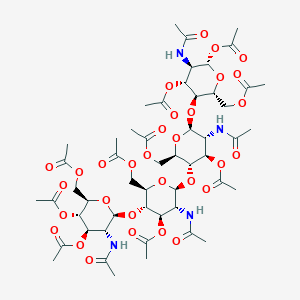

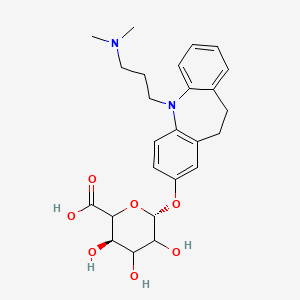

在生物医学领域,N-9-芴甲氧羰基-D-苯丙氨酸酰氯衍生的水凝胶可用作细胞生长和组织再生的支架 {svg_2}。它们提供了一种支持性环境,可以促进细胞粘附、存活和增殖,这对组织工程至关重要。

药物递送系统

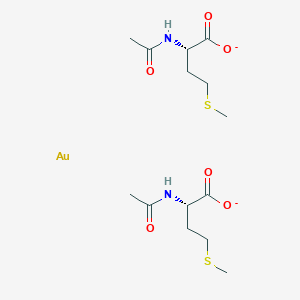

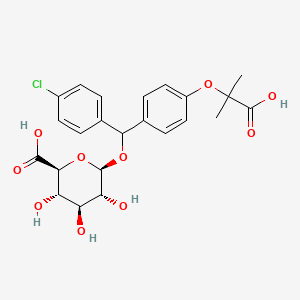

使用N-9-芴甲氧羰基-D-苯丙氨酸酰氯形成的水凝胶还可以用作药物递送系统 {svg_3}。它们的多孔结构允许封装治疗剂,然后可以以受控方式释放,从而提高药物的疗效并减少副作用。

生物传感

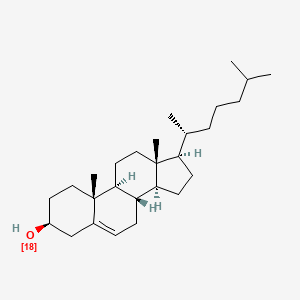

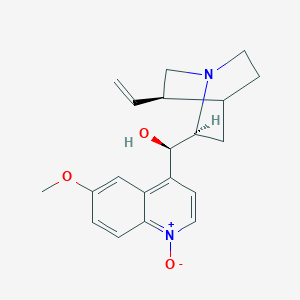

基于N-9-芴甲氧羰基-D-苯丙氨酸酰氯的材料已被探索用作生物传感器 {svg_4}。它们可以被设计用来检测特定的生物分子,例如淀粉样蛋白原纤维,这些原纤维与阿尔茨海默病和帕金森病等各种蛋白质错误折叠疾病的诊断有关。

纳米技术

N-9-芴甲氧羰基-D-苯丙氨酸酰氯的自组装特性使其成为开发纳米材料的合适候选者 {svg_5}。这些材料可以用于各种应用,包括催化和创建纳米级器件。

作用机制

Target of Action

Fmoc-D-phenylalanyl chloride is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts by reacting with the amine group of an amino acid to form a carbamate, thereby protecting the amine from unwanted reactions during peptide synthesis . This protection is crucial as it prevents side reactions that could interfere with the desired peptide sequence .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of the peptide chain .

Pharmacokinetics

Its use in peptide synthesis suggests that it is likely to have good stability and reactivity under the appropriate conditions .

Result of Action

The result of Fmoc-D-phenylalanyl chloride’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino groups during synthesis, the compound ensures that peptide bonds form at the correct locations, leading to the production of the intended peptide .

Action Environment

The action of Fmoc-D-phenylalanyl chloride is influenced by the pH of the environment. The compound is stable under acidic conditions but can be removed under basic conditions, such as with piperidine . This property is exploited in peptide synthesis, where a cycle of deprotection (removal of the Fmoc group) and coupling (addition of the next amino acid) is repeated until the desired peptide is formed .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAXUKFFZHLNMX-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141314 |

Source

|

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-58-0 |

Source

|

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate](/img/structure/B1140769.png)

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)